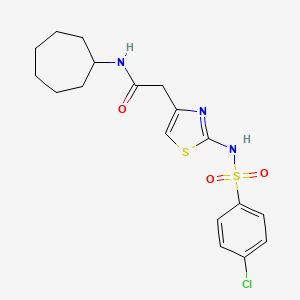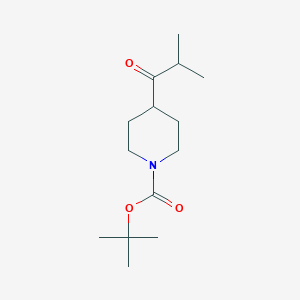
Tert-butyl 4-(2-methylpropanoyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 4-(2-methylpropanoyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H25NO3 and its molecular weight is 255.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Key Intermediates for Drug Development
This compound serves as a critical intermediate in the synthesis of complex molecules. For example, it has been utilized in the synthesis of Vandetanib intermediates, highlighting its role in the development of treatments for conditions like cancer. The synthesis involves multiple steps, including acylation and substitution, demonstrating the compound's versatility in creating pharmaceutically relevant molecules (Wang et al., 2015).
Role in Producing Biologically Active Compounds
Tert-butyl 4-(2-methylpropanoyl)piperidine-1-carboxylate also plays a role in synthesizing biologically active compounds, such as crizotinib intermediates. This underlines its importance in creating molecules with potential therapeutic effects, where the synthesis process involves using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material, showcasing the compound's application in medicinal chemistry (Kong et al., 2016).
Application in Anticancer Drug Synthesis
The compound is instrumental in synthesizing intermediates for small molecule anticancer drugs, emphasizing its role in addressing cancer treatment challenges. By providing a high-yield and rapid synthesis method, it aids in the efficient production of anticancer agents, thereby contributing to ongoing efforts in cancer therapy optimization (Zhang et al., 2018).
Contributions to Organic Synthesis Methodology
Furthermore, this compound has been used to explore new methodologies in organic synthesis. For instance, its reaction with methylhydrazine demonstrates its utility in generating compounds with specific structural features, which can be valuable for further chemical transformations or as pharmacophores in drug design (Richter et al., 2009).
Discovery of Novel Inhibitors
In drug discovery efforts, this compound-related derivatives have been identified as potent and orally active inhibitors for specific enzymes, showcasing the compound's contribution to identifying new therapeutic agents. This illustrates its role in the early stages of drug development, from initial synthesis to biological evaluation (Chonan et al., 2011).
Properties
IUPAC Name |
tert-butyl 4-(2-methylpropanoyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-10(2)12(16)11-6-8-15(9-7-11)13(17)18-14(3,4)5/h10-11H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFPFCJREPENGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1CCN(CC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225784-62-2 |
Source


|
| Record name | tert-butyl 4-(2-methylpropanoyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-3-[(6-methylsulfonylpyridin-3-yl)sulfonylamino]butanoic acid](/img/structure/B2809463.png)
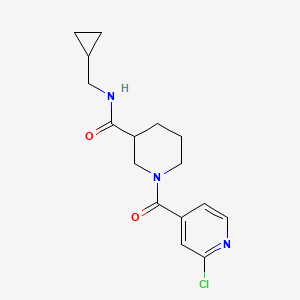
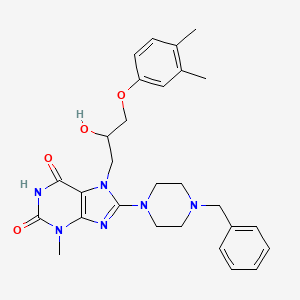
![3-cyclopentyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)propanamide](/img/structure/B2809469.png)
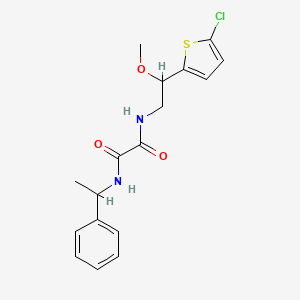
![2-chloro-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide](/img/structure/B2809471.png)

![2-[(2-methyl-1,3-dioxolan-2-yl)methyl]-1H-imidazole](/img/structure/B2809473.png)
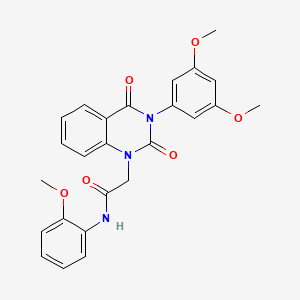

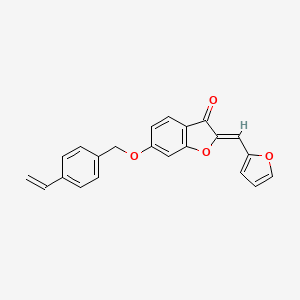
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2809480.png)
![7,9,13-trimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B2809484.png)
